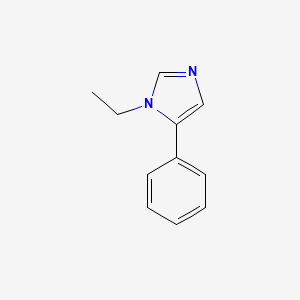

1-Ethyl-5-phenyl-1h-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24463-50-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-ethyl-5-phenylimidazole |

InChI |

InChI=1S/C11H12N2/c1-2-13-9-12-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

AIUBMIGBGSCTRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 5 Phenyl 1h Imidazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional synthetic strategies typically involve the stepwise construction of the target molecule. This includes the initial formation of the core imidazole (B134444) ring, followed by or integrated with the introduction of the specific substituents.

Cyclization and Condensation Reactions for Imidazole Core Formation

The formation of the imidazole core is a foundational step in the synthesis of its derivatives. Several classical name reactions are employed to construct the 5-phenyl-1H-imidazole scaffold, which serves as a direct precursor to the target compound.

One of the most established methods is the Debus-Radziszewski imidazole synthesis . This reaction involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org To generate a 5-phenyl-substituted imidazole, a phenyl-containing 1,2-dicarbonyl compound such as phenylglyoxal (B86788) could be reacted with an aldehyde and ammonia. Alternatively, using benzil (B1666583) as the dicarbonyl component and formaldehyde (B43269) with ammonia would also yield a phenyl-substituted imidazole. mdpi.com The reaction proceeds by forming a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to cyclize and form the imidazole ring. wikipedia.org Though historically significant, this method can sometimes result in modest yields and require harsh reaction conditions. mdpi.comijprajournal.com

Another powerful method for creating 1,5-disubstituted imidazoles is the Van Leusen imidazole synthesis . organic-chemistry.orgnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in the presence of a base. organic-chemistry.org To synthesize the 5-phenyl-imidazole core, an aldimine formed from benzaldehyde (B42025) and a suitable amine would be the starting point. The TosMIC reagent provides the C2 and N3 atoms of the imidazole ring. The reaction involves a base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine, followed by the elimination of p-toluenesulfinic acid to yield the aromatized imidazole. organic-chemistry.orgnih.gov

Table 1: Classical Imidazole Core Formation Reactions

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | A three-component condensation reaction. Versatile for C-substituted imidazoles. handwiki.orgpharmaguideline.com |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC), Base | Involves a [3+2] cycloaddition. Particularly effective for 1,5-disubstituted imidazoles. organic-chemistry.orgnih.gov |

Alkylation Strategies for N1-Ethylation

Once the 5-phenyl-1H-imidazole precursor is obtained, the final step in the synthesis of the target compound is the introduction of an ethyl group at the N1 position. This is typically achieved through a standard N-alkylation reaction.

The process involves treating the 5-phenyl-1H-imidazole with an ethylating agent in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the acidic N-H of the imidazole ring to form a more nucleophilic imidazolate anion. nih.gov This anion then attacks the ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), in a nucleophilic substitution reaction to form the N-ethylated product.

A key consideration in the alkylation of unsymmetrically substituted imidazoles is regioselectivity—whether the alkyl group attaches to N1 or N3. For 5-phenyl-1H-imidazole, the substituent is at the C5 position. Steric hindrance from the adjacent phenyl group generally directs the incoming ethyl group to the less hindered N1 position, making it the major product. otago.ac.nz The choice of solvent (e.g., DMF, acetonitrile) and reaction temperature can also influence the outcome and reaction rate. google.com

Table 2: Reagents for N1-Ethylation of 5-phenyl-1H-imidazole

| Component | Examples | Role in Reaction |

|---|---|---|

| Ethylating Agent | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate ((Et)₂SO₄) | Source of the ethyl group for nucleophilic attack. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Triethylamine (TEA) | Deprotonates the imidazole N-H to form the reactive imidazolate anion. nih.gov |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Provides the medium for the reaction. |

Phenyl Group Introduction at C5 Position

While less common than building the ring with the phenyl group already present, it is theoretically possible to introduce the phenyl group at the C5 position of a pre-formed 1-ethyl-1H-imidazole scaffold. This approach relies on modern cross-coupling methodologies.

This would typically require a 1-ethyl-5-halo-1H-imidazole (e.g., where the halogen is Br or I) as a starting material. This halogenated imidazole can then undergo a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki coupling , with phenylboronic acid. This reaction, usually catalyzed by a palladium complex, is a robust method for forming carbon-carbon bonds between aromatic rings.

Another potential route is the direct C-H arylation . This more advanced technique avoids the need for pre-halogenation of the imidazole ring. It involves the direct coupling of a C-H bond at the C5 position of 1-ethyl-1H-imidazole with an aryl halide (e.g., iodobenzene) or another arylating agent, also typically catalyzed by palladium or other transition metals. These methods are of high interest in modern organic synthesis due to their increased atom and step economy.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, speed, and environmental footprint of chemical reactions. These innovations are readily applicable to the synthesis of 1-ethyl-5-phenyl-1H-imidazole.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of imidazoles. ingentaconnect.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. ijprajournal.comorientjchem.org

Both the Debus-Radziszewski and Van Leusen syntheses can be significantly enhanced under microwave conditions. ijprajournal.comnih.gov For instance, the three-component condensation of a diketone, aldehyde, and ammonium (B1175870) acetate (B1210297) to form the imidazole core can be completed in minutes with excellent yields under solvent-free microwave irradiation. ijprajournal.com Similarly, microwave heating can accelerate the N-alkylation step, providing a rapid and efficient method for the final ethylation of the 5-phenyl-imidazole core. derpharmachemica.com The efficiency of microwave heating stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Radziszewski-type Synthesis | 8-24 hours | 5-15 minutes | Often significant, with cleaner product formation. ijprajournal.com |

| Van Leusen Synthesis | Several hours | 4-10 minutes | Comparable or improved yields in a fraction of the time. nih.gov |

| N-Alkylation | 4-52 hours | 5-15 minutes | Faster reaction rates with high yields. nih.gov |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. sciepub.comresearchgate.net The synthesis of this compound is well-suited to an MCR approach, which can construct the fully substituted ring in a single step.

A potential one-pot, four-component synthesis could involve the reaction of benzil (or a related phenyl-1,2-diketone), an aldehyde (like formaldehyde), ethylamine (B1201723), and ammonium acetate. researchgate.net In this scenario, the ethylamine would be incorporated as the N1-substituent, while the other components assemble to form the C2 and C5-phenyl substituted imidazole ring. This convergent approach avoids the need for isolating intermediates, saving time, solvents, and purification steps. The use of various catalysts, including Lewis acids or solid-supported catalysts, can further enhance the efficiency and selectivity of these MCRs. researchgate.netrsc.org

Catalytic Methods for Regioselective Imidazole Synthesis

Catalytic strategies are paramount in modern organic synthesis for their efficiency, selectivity, and often milder reaction conditions compared to stoichiometric methods. In the context of imidazole synthesis, catalysis plays a vital role in directing the formation of specific isomers, particularly in controlling the position of substituents on the nitrogen atoms.

Transition Metal-Catalyzed Processes

Transition metals, particularly copper, have been employed in catalytic cycles to construct the imidazole ring with high regioselectivity. These methods often involve multicomponent reactions or cycloadditions where the metal catalyst facilitates key bond-forming steps.

One notable strategy is the copper-catalyzed [3 + 2] cycloaddition reaction. acs.org This approach can be used to synthesize multisubstituted imidazoles with moderate to good yields and high regioselectivity. acs.org In such processes, readily available starting materials can be coupled, with the copper catalyst orchestrating the formation of the five-membered imidazole ring. For instance, the reaction can be designed to selectively produce 1,5-disubstituted imidazoles, which are direct precursors to the target compound. The use of oxygen from the air as a green oxidant is an attractive feature of some of these methods, avoiding the need for harsher or more expensive oxidizing agents. acs.org While many protocols exist for various imidazole substitution patterns, the fundamental role of the transition metal is often to activate substrates and control the regiochemical outcome of the cyclization.

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, which share the 1,5-disubstitution pattern with this compound, has been achieved through the cycloaddition of ethyl isocyanoacetate and imidoyl chlorides. nih.gov This key step in constructing the imidazole core highlights a pathway to specifically functionalized 1,5-disubstituted systems. nih.gov Subsequent ethylation of the N-1 position would yield the desired product architecture.

Phase-Transfer Catalysis in Imidazole Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for reacting substances located in different immiscible phases, such as an organic solvent and an aqueous solution. wikipedia.org This methodology is particularly well-suited for the N-alkylation of imidazoles, a common final step in the synthesis of compounds like this compound. The process involves a phase-transfer catalyst, typically a quaternary ammonium salt, which transports a reactant (like the imidazolide (B1226674) anion) from the aqueous or solid phase into the organic phase where it can react with the alkylating agent. wikipedia.orgtandfonline.comresearchgate.net

The synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole, a structurally related compound, has been successfully accomplished using this method. znaturforsch.comresearchgate.net In this procedure, the precursor 2,4,5-triphenyl-1H-imidazole (lophine) is reacted with bromoethane (B45996) in a two-phase system of dichloromethane (B109758) and water, catalyzed by tetradodecylammonium bromide, achieving a high yield of 92%. znaturforsch.comresearchgate.net

This N-alkylation reaction via solid-liquid PTC is a general and efficient method that often proceeds with high yields while avoiding the common side reaction of quaternization (dialkylation of the imidazole nitrogens). tandfonline.comresearchgate.net The reaction can even be performed in the absence of a solvent, offering a greener synthetic route. tandfonline.comresearchgate.net

| Imidazole Precursor | Alkylating Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | Bromoethane | Tetradodecylammonium bromide | CH₂Cl₂/H₂O | 1-Ethyl-2,4,5-triphenyl-1H-imidazole | 92% | znaturforsch.com |

| Imidazole | Various Alkyl Halides | Not Specified | Solid-Liquid PTC, No Solvent | N-Alkyl Imidazoles | High | tandfonline.comresearchgate.net |

| Imidazole | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | Tetrabutylammonium bromide (TBAB) | Organic Solvent / Solid NaOH | 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol | 90% | researchgate.net |

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for creating more complex, chiral imidazole derivatives. A significant area of development is the synthesis of axially chiral imidazoles. These molecules lack a stereocenter but are chiral due to hindered rotation around a single bond, much like certain biphenyl (B1667301) compounds.

Recent research has demonstrated a groundbreaking method for the catalytic enantioselective synthesis of axially chiral 2-aryl imidazoles through a cation-directed desymmetrization process. nih.gov This strategy utilizes a chiral phase-transfer catalyst to differentiate between the two enantiotopic nitrogen atoms of an achiral 1H-imidazole precursor during an N-alkylation reaction. nih.gov

The process is operationally simple and can be performed on a gram scale, yielding products with high enantiomeric excess (ee), often greater than 90%. nih.gov A key insight from these studies is the critical role of the catalyst structure, particularly the presence of hydroxyl groups, in controlling the enantioselectivity. nih.gov This method opens the door to designing and synthesizing novel chiral imidazole-based ligands and catalysts for asymmetric synthesis. nih.gov

| Imidazole Substrate | Electrophile | Chiral Catalyst Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Aryl Imidazole Phosphine Oxide | C₆F₅CH₂Br | Chiral Quaternary Ammonium Salt | Up to 80% | nih.gov |

| Various 2-Aryl Imidazoles | Various Benzyl Halides | Optimized Chiral Phase-Transfer Catalyst | >90% for many examples | nih.gov |

This cation-directed desymmetrization represents a significant advance in controlling the three-dimensional structure of imidazole-containing compounds, highlighting a sophisticated intersection of regioselective and stereoselective synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 5 Phenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Ethyl-5-phenyl-1H-imidazole, distinct signals corresponding to the ethyl, phenyl, and imidazole (B134444) protons are expected.

The ethyl group protons typically appear as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern resulting from spin-spin coupling. The phenyl group protons will resonate in the aromatic region of the spectrum, and the protons on the imidazole ring will have their own characteristic chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.1-1.4 | Triplet (t) |

| Ethyl (-CH₂) | ~3.9-4.2 | Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the ethyl group will appear in the aliphatic region (upfield), while the carbons of the phenyl and imidazole rings will resonate in the aromatic region (downfield). For the related compound 1-ethyl-2,4,5-triphenyl-1H-imidazole, the ethyl group carbons have been observed with the -CH₂- carbon at approximately 43.1 ppm and the -CH₃- carbon at around 15.6 ppm. The aromatic and imidazole carbons appear in the range of 125.0 to 147.3 ppm. researchgate.net A similar pattern is anticipated for this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~15-17 |

| Ethyl (-CH₂) | ~42-45 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl group. This would confirm the ethyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbon atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the ethyl group, the imidazole ring, and the phenyl group, for instance, by showing a correlation from the ethyl methylene protons to the nitrogen-attached carbon of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org The theoretical exact mass of this compound (C₁₁H₁₂N₂) can be calculated and compared to the experimental value obtained from HRMS.

The molecular formula C₁₁H₁₂N₂ has a calculated exact mass of 172.1000. An HRMS measurement confirming this value would provide strong evidence for the correct elemental composition of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn This technique is well-suited for the analysis of volatile and thermally stable compounds like many imidazole derivatives. gdut.edu.cn

In the context of this compound, GC-MS would be used to:

Assess Purity: The gas chromatogram can indicate the purity of a sample. A single peak would suggest a pure compound.

Determine Molecular Weight: The mass spectrum of the compound eluting from the GC column will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (172 g/mol for C₁₁H₁₂N₂).

Structural Information: The fragmentation pattern observed in the mass spectrum can provide structural clues that help to confirm the identity of the compound. For instance, the loss of an ethyl group might be an observed fragmentation pathway.

Data for the simpler analogue, 1-Ethyl-1H-imidazole, shows its presence in the NIST Mass Spectrometry Data Center, indicating the utility of GC-MS for the analysis of such compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of imidazole derivatives are characterized by vibrational modes of the imidazole ring, the phenyl group, and the ethyl substituent. Key vibrations include C-H, C=C, and C-N stretching and bending modes.

For the imidazole ring, characteristic stretching vibrations are expected in the regions of 1550-1450 cm⁻¹ and 1100-1050 cm⁻¹. The C-H stretching vibrations of the imidazole and phenyl rings typically appear around 3150-3000 cm⁻¹. The presence of the ethyl group would introduce C-H stretching vibrations of the methyl and methylene groups in the 2980-2850 cm⁻¹ range, as well as bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. Phenyl ring vibrations are expected to produce characteristic bands, including C=C stretching in the 1600-1450 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which are sensitive to the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Vis spectroscopic data for this compound is not extensively documented. Nevertheless, the electronic transitions for this molecule can be predicted based on the chromophores present: the phenyl group and the imidazole ring.

Imidazole itself exhibits absorption in the UV region, typically around 207-210 nm, attributed to π → π* transitions. The presence of the phenyl group, a significant chromophore, is expected to result in more complex UV-Vis spectra. Phenyl-substituted imidazoles generally show absorption bands characteristic of the benzene (B151609) ring, which are often red-shifted and intensified due to conjugation with the imidazole ring. These bands typically include the E2-band (around 200-220 nm) and the B-band (around 240-280 nm), both arising from π → π* transitions within the phenyl ring. The conjugation between the phenyl and imidazole rings can lead to a shift of these absorption maxima to longer wavelengths (a bathochromic shift).

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases reveals a lack of specific single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, crystal packing, and specific intermolecular interactions based on experimental data cannot be provided at this time.

Computational and Theoretical Investigations of 1 Ethyl 5 Phenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure

DFT is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to study imidazole (B134444) derivatives, offering a balance between accuracy and computational cost.

Ab Initio Methods for Molecular Geometry and Vibrational Frequencies

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), are used to predict the optimized molecular geometry (bond lengths and angles) and to calculate vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and Raman spectroscopy. Such studies on related heterocyclic compounds help in the precise determination of their three-dimensional structure and vibrational modes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility and stability of molecules, which are particularly important for understanding their interactions in biological systems. While no specific molecular dynamics studies on 1-Ethyl-5-phenyl-1H-imidazole were found, this methodology is widely used for other imidazole-containing compounds to simulate their behavior in different environments and their binding affinity with biological targets.

Conformational Analysis and Stability Studies

Studies on similar phenyl-substituted imidazoles, such as 4- and 5-phenyl imidazole, have shown that the degree of planarity between the two ring systems can vary. For instance, analysis of 5-phenyl imidazole suggests a non-planar ground state with a significant twist angle between the phenyl and imidazole rings, while the excited state is planar. researchgate.net This non-planarity in the ground state is attributed to steric hindrance between the hydrogen atoms on the adjacent rings. In the case of this compound, the presence of the ethyl group at the N1 position can further influence the preferred conformation of the phenyl group at the C5 position.

The ethyl group itself has rotational freedom around the C-N bond, leading to different staggered and eclipsed conformations. The relative energies of these conformers determine the most stable arrangement. Computational methods, such as density functional theory (DFT), are instrumental in calculating the potential energy surface of the molecule as a function of these rotational degrees of freedom.

Stability studies of the imidazole ring system indicate its general robustness due to its aromatic character. However, the substituents play a crucial role in modifying its electronic distribution and, consequently, its stability and reactivity. The electron-donating nature of the ethyl group and the electron-withdrawing or -donating potential of the phenyl group (depending on its orientation) influence the electron density of the imidazole ring.

A summary of expected conformational features is presented in the table below.

| Feature | Description | Expected Influence on this compound |

| Phenyl Ring Torsion | The angle of rotation between the phenyl and imidazole rings. | A non-planar conformation is likely in the ground state to minimize steric hindrance. |

| Ethyl Group Rotation | The rotation of the ethyl group around the N1-C bond. | Multiple conformers are possible, with staggered orientations generally being more stable. |

| Imidazole Ring | The core heterocyclic structure. | The aromaticity of the imidazole ring contributes significantly to the overall stability of the molecule. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound over time. dntb.gov.ua By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its vibrational modes, conformational transitions, and interactions with its environment.

In an MD simulation of this compound, one could expect to observe the torsional fluctuations of the phenyl and ethyl groups. These simulations can quantify the flexibility of these substituents and the energy barriers associated with their rotation. nih.govmdpi.com This information is crucial for understanding how the molecule might adapt its shape in different chemical environments, such as in a solvent or when interacting with a biological target.

Furthermore, MD simulations can be employed to study the intermolecular interactions of this compound. For instance, in a solution, the simulations can reveal the organization of solvent molecules around the solute and the nature of the solute-solvent interactions. In the context of materials science or drug design, MD simulations can predict how molecules of this compound might pack in a crystal lattice or bind to a receptor site. researchgate.netacs.org

Key insights that could be gained from MD simulations of this compound are summarized in the following table.

| Dynamic Property | Information Gained from MD Simulations |

| Conformational Dynamics | Time-dependent changes in the torsional angles of the ethyl and phenyl groups. |

| Vibrational Motions | Frequencies and amplitudes of atomic vibrations within the molecule. |

| Solvation Structure | Arrangement and dynamics of solvent molecules around the solute. |

| Intermolecular Interactions | Nature and strength of non-covalent interactions with other molecules. |

Thermochemical Property Prediction

The prediction of thermochemical properties, such as the enthalpy of formation, is a key application of computational chemistry that provides fundamental data for understanding the energetics of chemical reactions involving this compound.

Enthalpies of Formation via Isodesmic Reactions

The standard enthalpy of formation (ΔfH°) of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. While this can be determined experimentally, computational methods, particularly those employing isodesmic reactions, offer a reliable alternative. umsl.edu

An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. umsl.edu This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more accurate predictions of reaction enthalpies.

To calculate the enthalpy of formation of this compound, one could devise an isodesmic reaction such as:

This compound + Imidazole + Ethane + Benzene (B151609) → 1-Ethylimidazole + 1-Phenylimidazole + Imidazole

The enthalpy of this reaction (ΔrH°) can be calculated with high accuracy using computational methods. The enthalpy of formation of the target molecule can then be derived using Hess's law, provided the experimental enthalpies of formation of the other reactants and products are known.

| Compound | Role in Isodesmic Reaction |

| This compound | Target Molecule |

| Imidazole | Reference Compound |

| Ethane | Reference Compound |

| Benzene | Reference Compound |

| 1-Ethylimidazole | Product with Known/Calculable ΔfH° |

| 1-Phenylimidazole | Product with Known/Calculable ΔfH° |

Relative Stability Assessments

Computational methods can be used to assess the relative stability of this compound compared to its isomers or other related compounds. This is typically done by comparing their calculated total electronic energies or enthalpies of formation.

For example, one could compare the stability of this compound with its isomer, 1-Ethyl-4-phenyl-1H-imidazole. The difference in their calculated energies would indicate which isomer is thermodynamically more stable. Such calculations would take into account the electronic effects of the substituent positions and any steric interactions.

The stability of the N-substituted imidazole can be influenced by the nature of the substituent. Studies on N-substituted pyrazoles and imidazoles have shown that the stability gap between these two isomers can change significantly upon N-substitution. researchgate.net Similarly, the ethyl and phenyl groups in this compound will modulate its stability relative to the parent imidazole.

The following table outlines factors influencing the relative stability of this compound.

| Factor | Description |

| Isomerism | The relative positions of the ethyl and phenyl groups on the imidazole ring will affect the overall stability. |

| Electronic Effects | The electron-donating and -withdrawing properties of the substituents influence the electron density and aromaticity of the imidazole ring. |

| Steric Hindrance | Unfavorable interactions between bulky substituents can decrease the stability of a particular conformation or isomer. |

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 5 Phenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack due to its electron-rich nature. In the case of 1-Ethyl-5-phenyl-1H-imidazole, the position of electrophilic attack is influenced by the existing substituents. The imidazole ring typically undergoes electrophilic substitution, such as halogenation, nitration, or sulfonation, at the C4 or C5 positions, which are activated by the ring nitrogen atoms. However, since the C5 position in this compound is already occupied by a phenyl group, electrophilic attack is directed to the C4 position.

The general mechanism for electrophilic aromatic substitution involves a two-step process. wikipedia.org In the first, rate-determining step, the electrophile attacks the π-electron system of the imidazole ring, forming a positively charged intermediate known as a σ-complex or arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. In the second, faster step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the imidazole ring and yielding the substitution product.

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Achieved with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Sulfonation: Involves the use of fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-4-nitro-5-phenyl-1H-imidazole |

| Bromination | Br₂, FeBr₃ | 1-Ethyl-4-bromo-5-phenyl-1H-imidazole |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(1-Ethyl-5-phenyl-1H-imidazol-4-yl)alkan-1-one |

Nucleophilic Attack and Ring Opening Pathways

The imidazole ring is generally resistant to nucleophilic attack due to its electron-rich character. Nucleophilic substitution is rare in the parent imidazole and typically requires the presence of strongly electron-withdrawing groups on the ring to facilitate such reactions.

Another potential pathway for nucleophilic interaction involves the formation of N-heterocyclic carbenes (NHCs). The deprotonation of the C2 position of the corresponding imidazolium (B1220033) salt can generate a highly reactive carbene, which can then participate in various reactions. Gold complexes containing N-heterocyclic carbene ligands derived from 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene have been studied, highlighting the potential for this type of reactivity. acs.org

Oxidation and Reduction Pathways of the Imidazole Core

The imidazole ring is relatively stable to oxidation. However, strong oxidizing agents can lead to the degradation of the ring. The specific oxidation products would depend on the oxidant used and the reaction conditions. For instance, studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals indicate that OH-addition to the carbon atoms of the ring is a primary pathway, leading to a complex series of reactions.

Reduction of the imidazole ring is also possible, though it typically requires strong reducing agents. For example, di-N-substituted imidazoles can be reduced to imidazolines. However, in protic solvents, this reduction can be followed by ring opening. The reduction of imidazolium salts with sodium borohydride (B1222165) in refluxing ethanol (B145695) has been shown to lead to reductive ring cleavage, yielding diamine products.

Reactivity at the Phenyl Substituent

The phenyl group at the C5 position of the imidazole ring can also undergo electrophilic aromatic substitution. The imidazole ring itself acts as a substituent on the phenyl ring. Due to the presence of the nitrogen atoms, the imidazole group is generally considered to be a deactivating group with respect to electrophilic attack on the phenyl ring, directing incoming electrophiles to the meta position. However, under acidic conditions, protonation of the imidazole ring would make it strongly deactivating.

Conversely, some studies on related phenyl-imidazole compounds suggest that electrophilic substitution on the phenyl ring is a plausible reaction, with the para-position being a likely site of attack. A study on the synthesis and bleaching activity of 1-ethyl- and 1-propyl-5-substituted imidazoles showed that the introduction of various substituents at the 4-position of the benzene (B151609) ring of 5-phenyl-1-propylimidazole increased its activity, indicating that reactions at the phenyl ring are indeed possible. researchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

| Reaction | Reagents | Potential Product (Para-substitution) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-5-(4-nitrophenyl)-1H-imidazole |

| Bromination | Br₂, FeBr₃ | 1-Ethyl-5-(4-bromophenyl)-1H-imidazole |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-Ethyl-5-(4-alkylphenyl)-1H-imidazole |

Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for this compound are not extensively documented in the available literature. However, the general mechanisms for the reactions discussed above are well-established for related aromatic and heterocyclic compounds.

The kinetics of electrophilic aromatic substitution on the imidazole ring would be influenced by the nature of the electrophile and the reaction conditions. The ethyl group at the N1 position is an electron-donating group, which would be expected to increase the rate of reaction compared to an unsubstituted imidazole.

For nucleophilic reactions, the kinetics would be highly dependent on the strength of the nucleophile and the presence of any activating groups on the imidazole ring. Ring-opening reactions would likely have high activation energies, requiring forcing conditions.

Kinetic studies on the formation of related 5-phenyl-1H-tetrazole have been reported, providing some insight into the reaction rates of similar heterocyclic systems. researchgate.net Furthermore, kinetic evaluations of other N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides have been conducted in the context of their biological activity. mdpi.com While not directly applicable to the reactivity of this compound itself, these studies provide a framework for understanding the kinetics of reactions involving substituted imidazoles.

Emerging Research Applications and Advanced Materials Science of Imidazole Derivatives

Applications in Non-linear Optics (NLO)

Non-linear optical (NLO) materials are crucial for the development of modern photonic and optoelectronic technologies, including optical switching, frequency conversion, and data storage. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of polarizable π-electron systems and donor-acceptor groups that facilitate intramolecular charge transfer. Imidazole (B134444) derivatives have garnered significant attention as promising NLO materials due to their aromatic nature and the ability to tailor their electronic properties through substitution.

Research into imidazole-based NLO materials has demonstrated that the strategic placement of electron-donating and electron-withdrawing groups on the imidazole ring can lead to substantial second and third-order NLO responses. For instance, studies on various substituted imidazoles have shown that the introduction of a phenyl group, as seen in 1-Ethyl-5-phenyl-1h-imidazole, can enhance the NLO properties by extending the π-conjugated system.

A study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol revealed significant third-order NLO properties, which were investigated using the Z-scan technique. semanticscholar.orgresearchgate.net The experimental results for this related compound are summarized in the table below.

| NLO Property | Value |

| Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |

| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |

| Third-order susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |

| Table 1: NLO properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. semanticscholar.orgresearchgate.net |

Furthermore, density functional theory (DFT) calculations on compounds like 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole have shown that substituted imidazoles can exhibit first-order hyperpolarizability values significantly greater than that of urea, a standard NLO material. malayajournal.org This suggests that the this compound scaffold, with its combination of an electron-donating ethyl group and a π-conjugated phenyl group, is a promising candidate for further investigation in the field of non-linear optics. acs.org

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies due to their high efficiency, flexibility, and vibrant colors. The performance of an OLED is heavily reliant on the properties of the organic materials used in its emissive and charge-transporting layers. Imidazole derivatives have emerged as a versatile class of materials for OLEDs, serving as fluorescent emitters, host materials for phosphorescent emitters, and electron-transporting materials.

The imidazole core's electron-deficient nature makes it a suitable building block for materials with good electron-transporting capabilities. When combined with electron-donating moieties, bipolar charge-transporting materials can be developed, which are essential for achieving balanced charge injection and recombination in the emissive layer of an OLED.

For example, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and investigated for their potential in OLEDs. These compounds have been shown to exhibit deep-blue emission and high triplet energies, making them suitable as both fluorescent emitters and hosts for phosphorescent dopants. nih.gov A device using one such derivative as a fluorescent emitter achieved a maximum quantum efficiency of 1.1% with deep-blue emission. nih.gov When used as hosts for phosphorescent emitters, these materials have led to green, red, and sky-blue OLEDs with maximum quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. nih.gov

Phenanthroimidazole derivatives have also been extensively studied as blue emitters in OLEDs. researchgate.net By incorporating electron-donating groups, bipolar blue-emissive materials have been developed. researchgate.net The 1-phenyl substitution on the phenanthroimidazole moiety is a common feature in these high-performance materials. researchgate.net This highlights the potential of the this compound structure as a component in novel OLED materials, where the combination of the imidazole core with the phenyl and ethyl groups could be tailored to achieve desired optoelectronic properties.

| OLED Application | Material Type | Achieved Performance |

| Fluorescent Emitter | Carbazole and diphenyl imidazole derivative | Max. Quantum Efficiency: 1.1% (Deep-Blue) |

| Phosphorescent Host | Carbazole and diphenyl imidazole derivative | Max. Quantum Efficiency: 8.3% (Green), 6.4% (Red), 7.6% (Sky-Blue) |

| Blue Emitter | Pyrene-Benzimidazole Derivative | Max. External Quantum Efficiency: 4.3% (Pure Blue) |

| Table 2: Performance of OLEDs based on various imidazole derivatives. nih.govnih.gov |

Development of Imidazole-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant interest as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.net Imidazolium-based ILs are one of the most widely studied classes of ionic liquids, owing to their tunable physicochemical properties, which can be readily modified by altering the substituents on the imidazole ring. alfa-chemistry.com

The synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole has been reported as a precursor for large organic cations in ionic liquids. researchgate.netznaturforsch.comresearchgate.net This demonstrates the utility of the 1-ethyl-imidazole scaffold in the formation of imidazolium (B1220033) cations. The properties of imidazolium ILs, such as their viscosity, conductivity, and solubility, are highly dependent on the nature of the alkyl or aryl groups attached to the nitrogen atoms of the imidazole ring. alfa-chemistry.comalfa-chemistry.com

The general structure of a 1,3-disubstituted imidazolium cation, which is the core of many common ionic liquids, is shown below. The this compound can be envisioned as a precursor to a variety of imidazolium salts through quaternization of the second nitrogen atom.

The diverse applications of imidazolium-based ionic liquids include:

Organic Synthesis: As recyclable solvents and catalysts. alfa-chemistry.com

Electrochemistry: As electrolytes in batteries and solar cells. alfa-chemistry.com

Separation and Extraction: For the separation of azeotropic mixtures and extraction of metal ions. alfa-chemistry.com

Biocatalysis: As media for enzymatic reactions. alfa-chemistry.com

The presence of both an ethyl and a phenyl group in this compound offers a unique combination of aliphatic and aromatic character, which could lead to ionic liquids with tailored properties for specific applications.

Utilization as Fluorescent Whitening Agents

Fluorescent whitening agents (FWAs), also known as optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This blue fluorescence counteracts the natural yellowing of materials, resulting in a whiter and brighter appearance. Imidazole and its derivatives, particularly those with extended π-conjugated systems, can exhibit strong fluorescence, making them candidates for FWA applications.

Research on synthetic fluorescent imidazoles has demonstrated the rich optical properties of this class of compounds, including pH-sensitive fluorescence. nih.gov This suggests that the fluorescence of this compound could potentially be tuned for various applications, including as a sensor or a smart FWA. The development of diverse imidazole-based fluorescent dyes with large Stokes shifts further underscores the potential of this scaffold in the design of novel fluorophores. researchgate.net

Applications in Corrosion Inhibition

Corrosion is a major issue in many industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a common and effective method to protect metallic materials from degradation in corrosive environments. Imidazole derivatives have been extensively studied as corrosion inhibitors for various metals, including steel, copper, and aluminum, in acidic and neutral media. researchgate.net

The effectiveness of imidazole-based corrosion inhibitors is attributed to the presence of nitrogen atoms with lone pairs of electrons and the aromatic imidazole ring, which can adsorb onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment. The strength of this adsorption is influenced by the substituents on the imidazole ring.

Studies on imidazolium-based ionic liquids have shown that their inhibition efficiency increases with increasing concentration and the presence of longer alkyl chains. nih.gov For example, 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide has been shown to be a more effective corrosion inhibitor for mild steel in hydrochloric acid than its 1-methyl analogue, indicating that increased substitution enhances protection. nih.gov

Furthermore, research on 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a corrosion inhibitor for carbon steel in a NaCl solution has demonstrated that the adsorption mechanism follows the Langmuir adsorption isotherm, with a free energy of adsorption indicating a combination of physisorption and chemisorption. gssrr.org The presence of phenyl groups in this molecule contributes to its protective properties. This suggests that this compound, with its ethyl and phenyl substituents, could also exhibit significant corrosion inhibition properties.

| Inhibitor | Metal | Corrosive Medium | Inhibition Mechanism |

| Imidazolium Ionic Liquids | Mild Steel | 1M HCl | Mixed-type, predominantly anodic |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel | 1% NaCl | Langmuir adsorption (physisorption and chemisorption) |

| Table 3: Corrosion inhibition properties of selected imidazole derivatives. nih.govgssrr.org |

High-Energy Material Research

High-energy materials (HEMs) are substances that store a large amount of chemical energy that can be released rapidly. The development of new HEMs with improved performance and safety is an active area of research. Imidazole-based compounds have emerged as a promising class of energetic materials due to the high nitrogen content and positive heat of formation of the imidazole ring. researchgate.netbit.edu.cn

The energetic properties of imidazole derivatives can be significantly enhanced by the introduction of explosophoric groups, such as nitro (NO₂) groups. mdpi.com The thermal stability and impact sensitivity of these materials are also critical parameters that can be tuned through molecular design. The imidazole framework offers a stable platform for the construction of high-energy density materials (HEDMs). researchgate.netbit.edu.cn

While this compound itself is not a high-energy material, it can serve as a precursor for the synthesis of energetic derivatives. Nitration of the phenyl ring or the imidazole ring could lead to compounds with significant energetic properties. Research on nitroimidazole fused-ring systems has led to the development of high-density energetic materials with excellent thermal stability and low mechanical sensitivity. mdpi.com Imidazole-, triazole-, and tetrazole-based ionic liquids have also been investigated as energetic materials. nih.gov

The development of imidazole-based energetic materials is a rapidly growing field, and the versatility of the imidazole scaffold allows for the design of a wide range of energetic compounds, from explosives to propellants. researchgate.netbit.edu.cn

| Imidazole Derivative Type | Key Features | Potential Application |

| Nitroimidazole Fused Rings | High density, high thermal stability, low mechanical sensitivity | Heat-resistant explosives |

| Energetic Ionic Liquids | High energy content, low vapor pressure, good thermal stability | "Green" energetic materials |

| Table 4: Imidazole-based high-energy materials. mdpi.comnih.gov |

Imidazoles as Scaffolds in Advanced Functional Materials Design

The imidazole ring is a privileged structure in medicinal chemistry and has also been recognized as a versatile building block in materials science. nih.gov The ability to functionalize the imidazole core at multiple positions allows for the creation of a vast library of compounds with tailored properties for specific applications. mdpi.com The 1,5-disubstituted imidazole scaffold, as seen in this compound, is a common motif in the design of functional molecules. nih.gov

The applications of imidazole-based functional materials are diverse and include:

Proton Exchange Membranes for Fuel Cells: Imidazole-rich cross-linked networks have been developed for high-temperature proton exchange membrane fuel cells, exhibiting high proton conductivity and mechanical stability. acs.org

Sensors: The fluorescence of certain imidazole derivatives can be sensitive to their environment, such as pH, allowing for their use as chemical sensors. nih.gov Aryl-phenanthroimidazoles, for example, are being explored as versatile scaffolds for optical-based sensors. scilit.com

Catalysis: Imidazolium salts are widely used as precursors for N-heterocyclic carbene (NHC) ligands, which are highly effective in a variety of catalytic reactions.

The synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole highlights the straightforward methods available for the preparation of substituted imidazoles. znaturforsch.com The versatility of the imidazole scaffold, combined with the ability to introduce a wide range of functional groups, ensures that imidazole derivatives will continue to be a key component in the design and development of new advanced functional materials.

Future Directions and Perspectives in 1 Ethyl 5 Phenyl 1h Imidazole Research

Development of Novel Synthetic Methodologies

The synthesis of substituted imidazoles has been a cornerstone of organic chemistry, with traditional methods like the Debus-Radziszewski reaction providing a historical foundation. However, the future of 1-Ethyl-5-phenyl-1H-imidazole synthesis lies in the adoption of more efficient, sustainable, and regioselective methodologies. rsc.org

Recent advancements in organic synthesis offer promising avenues for the production of 1,5-disubstituted imidazoles with greater control and efficiency. rsc.orgeurekaselect.com Modern approaches such as continuous-flow synthesis are emerging as powerful tools for the manufacturing of imidazoles, offering advantages like higher yields, shorter reaction times, and milder reaction conditions. acs.orgnih.govresearchgate.net The application of 3D-printed microreactors in this context could allow for precise control over reaction parameters, leading to an ultrafast and scalable production of this compound. acs.org

Furthermore, microwave-assisted synthesis has demonstrated significant potential in accelerating the synthesis of imidazole (B134444) derivatives. ingentaconnect.comnih.govtandfonline.comderpharmachemica.com This technique can drastically reduce reaction times and improve yields, offering a greener alternative to conventional heating methods. The development of one-pot, multi-component reactions under microwave irradiation could provide a streamlined and atom-economical route to this compound and its derivatives. nih.govtandfonline.comasianpubs.org

The table below outlines potential novel synthetic methodologies that could be explored for this compound.

| Methodology | Potential Advantages | Key Parameters to Investigate |

| Continuous-Flow Synthesis | High throughput, improved safety, precise control, scalability. acs.orgresearchgate.net | Reactor design, flow rate, temperature, catalyst immobilization. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. ingentaconnect.comtandfonline.com | Microwave power, solvent choice, reaction time, catalyst selection. |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste, simplified workup. tandfonline.comasianpubs.org | Catalyst system, solvent, reaction temperature, order of reagent addition. |

Future research in this area will likely focus on optimizing these modern techniques to achieve highly regioselective and efficient syntheses of this compound, paving the way for its broader application.

Advanced Characterization Techniques and Computational Integration

A deep understanding of the structure-property relationships of this compound is crucial for its application in various fields. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry provide essential structural information, the integration of advanced characterization techniques with computational modeling will offer unprecedented insights.

Advanced NMR techniques , including solid-state NMR and various two-dimensional methods, can provide detailed information about the molecule's conformation, dynamics, and intermolecular interactions in different states. nih.govipb.ptresearchgate.net For instance, 13C CPMAS NMR could be a valuable tool to overcome the effects of fast tautomerization that can complicate solution-state NMR spectra of imidazole derivatives. nih.gov

The synergy between experimental data and computational chemistry is a powerful approach for elucidating the electronic and structural properties of molecules. rsc.org Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR, UV-Vis), which can then be compared with experimental results for validation. researchgate.net Such studies can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity, which are difficult to determine experimentally. tandfonline.com

The following table summarizes the potential of integrating advanced characterization with computational methods.

| Technique | Information Gained | Computational Integration |

| Solid-State NMR | Conformation and packing in the solid state, polymorphism. nih.gov | Comparison with DFT-calculated chemical shifts and structures. |

| 2D NMR (e.g., NOESY, HSQC) | Through-space and through-bond correlations, detailed structural assignment. ipb.pt | Validation of computationally predicted conformations. |

| Mass Spectrometry (e.g., MS/MS) | Fragmentation patterns, structural elucidation of derivatives. | Prediction of fragmentation pathways using computational tools. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. | Comparison with DFT-optimized geometries. |

By combining these advanced techniques, a comprehensive understanding of the physicochemical properties of this compound can be achieved, which is essential for its rational design in future applications.

Exploration of Undiscovered Reactivity Patterns

The imidazole ring is a versatile heterocyclic system with a rich and varied reactivity. While general reactivity patterns such as electrophilic substitution are known, the specific reactivity of this compound, particularly at the C2 and C4 positions, remains an area ripe for exploration. pharmaguideline.com

Future research could focus on uncovering novel reactivity patterns through systematic studies of various reaction types. For example, the susceptibility of the imidazole ring to electrophilic aromatic substitution reactions could be further investigated to introduce a wide range of functional groups. youtube.commsu.edu The directing effects of the ethyl and phenyl substituents would play a crucial role in determining the regioselectivity of these reactions.

Furthermore, the potential for this compound to participate in cycloaddition reactions and organometallic cross-coupling reactions could lead to the synthesis of complex molecular architectures. The development of methods for the selective functionalization of the C-H bonds of the imidazole ring would be a particularly valuable endeavor, offering a direct route to novel derivatives.

The table below highlights potential areas for reactivity exploration.

| Reaction Type | Potential Outcomes | Key Areas of Investigation |

| Electrophilic Aromatic Substitution | Introduction of nitro, halogen, and acyl groups. youtube.commsu.edu | Regioselectivity, influence of substituents, reaction conditions. |

| Cycloaddition Reactions | Formation of novel fused heterocyclic systems. | Diene/dienophile reactivity, catalyst development. |

| Organometallic Cross-Coupling | C-C and C-N bond formation for complex molecule synthesis. | Catalyst selection, optimization of reaction conditions. |

| C-H Activation/Functionalization | Direct and atom-economical introduction of functional groups. | Development of selective catalysts, understanding of reaction mechanisms. |

By systematically exploring these and other reaction pathways, a deeper understanding of the chemical behavior of this compound can be achieved, unlocking its potential for the synthesis of novel compounds with unique properties.

Expansion into Novel Material Science Applications

The unique electronic and structural features of phenyl-imidazole derivatives make them promising candidates for a variety of material science applications. elsevierpure.com The future for this compound in this domain lies in its incorporation into advanced functional materials.

One promising area is the development of imidazole-containing polymers and ionic liquids . elsevierpure.comresearchgate.netelsevierpure.com These materials can exhibit interesting properties such as high thermal stability and conductivity, making them suitable for applications in electronics and energy storage. elsevierpure.com The ethyl and phenyl groups of this compound can be tailored to tune the physical properties of the resulting polymers or ionic liquids.

Another exciting avenue is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) . rsc.orgnih.govnih.govresearchgate.net The nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could influence the topology and functionality of the resulting MOF.

The table below summarizes potential material science applications.

| Material Type | Potential Application | Key Properties to Engineer |

| Imidazole-Containing Polymers | Organic electronics, membranes, catalysts. elsevierpure.comresearchgate.netnih.govrsc.org | Thermal stability, conductivity, processability. |

| Phenyl-Imidazole Based Ionic Liquids | Electrolytes, solvents for green chemistry. elsevierpure.com | Ionic conductivity, electrochemical stability, viscosity. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. rsc.orgnih.govnih.govresearchgate.net | Porosity, surface area, chemical stability. |

| Organic Light-Emitting Diodes (OLEDs) | Display technology, solid-state lighting. | Luminescence efficiency, color purity, charge transport. |

The exploration of these and other material science applications will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and device engineering to fully realize the potential of this compound in this rapidly advancing field.

Q & A

Q. Q1. What are the reliable synthetic routes for 1-ethyl-5-phenyl-1H-imidazole, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: this compound can be synthesized via multicomponent reactions involving aldehydes, amines, and nitriles or via cyclization of appropriately substituted precursors. For example, describes a one-pot synthesis of tetrasubstituted imidazoles using tandem three-component reactions under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity.

- Catalyst choice : Ammonium acetate or acetic acid is often used to promote cyclization.

- Temperature control : Reflux (80–120°C) ensures complete conversion while avoiding decomposition.

Validation via NMR (e.g., ¹H/¹³C chemical shifts for imidazole protons at δ 7.2–8.1 ppm) and mass spectrometry (HRMS for molecular ion confirmation) is critical .

Q. Q2. How can structural characterization of this compound derivatives be systematically performed?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXL () for refinement, focusing on resolving torsional angles of the ethyl and phenyl substituents to confirm regiochemistry. Mercury CSD () can visualize packing patterns and hydrogen-bonding interactions.

- Spectroscopic analysis :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.0–8.5 ppm) and ethyl group splitting patterns (quartet for CH₂, triplet for CH₃).

- IR : Absorbance at ~1600 cm⁻¹ (C=N stretching) confirms imidazole ring formation .

Advanced Research Questions

Q. Q3. How can computational tools predict the biological activity of this compound derivatives, and what are the limitations?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR (). Key steps:

- Prepare the ligand (this compound) with Open Babel for charge optimization.

- Validate docking poses using RMSD (<2 Å) and binding energy scores (ΔG < -7 kcal/mol).

- ADMET prediction : SwissADME or pkCSM can assess pharmacokinetics (e.g., logP ~2.5 for optimal permeability) and toxicity (AMES test for mutagenicity).

Limitations : Computational models may fail to capture solvent effects or allosteric binding sites, necessitating in vitro validation .

Q. Q4. How can crystallographic data resolve contradictions in reported structural configurations of imidazole derivatives?

Methodological Answer: Discrepancies in substituent positions (e.g., ethyl vs. methyl orientation) can arise from disordered crystals or refinement errors. To address this:

Re-refine data : Use SHELXL () with higher-order restraints for thermal parameters (Uᵢₛₒ < 0.05 Ų).

Compare packing motifs : Mercury CSD’s Materials Module () identifies π-π stacking or halogen bonding patterns that stabilize specific conformers.

Validate with spectroscopy : Overlay experimental IR/Raman spectra with DFT-calculated spectra (e.g., Gaussian 16) to confirm geometry .

Q. Q5. What strategies optimize the synthesis of imidazole derivatives for high-throughput screening in drug discovery?

Methodological Answer:

- Parallel synthesis : Use microwave-assisted reactions (e.g., 100°C, 30 min) to accelerate cyclization ().

- Automated purification : Flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 column, 0.1% TFA modifier) ensures >95% purity.

- Quality control : LC-MS tracking of [M+H]⁺ ions and UPLC-UV (λ = 254 nm) monitors reaction progress .

Data Interpretation and Troubleshooting

Q. Q6. How should researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer: Common issues and solutions:

- Byproduct formation : Add molecular sieves to absorb water in Dean-Stark traps during cyclization ().

- Incomplete substitution : Increase equivalents of ethylating agents (e.g., ethyl iodide) and extend reaction time (12–24 hr).

- Scaling challenges : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. Q7. How can researchers validate the biological relevance of imidazole derivatives with conflicting in vitro/in vivo data?

Methodological Answer:

- Dose-response assays : Perform IC₅₀ determinations (e.g., MTT assay for cytotoxicity) across multiple cell lines ().

- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (t₁/₂ < 30 min) that may explain in vivo inefficacy.

- Structural analogs : Compare with known imidazole drugs (e.g., antifungal agents in ) to identify pharmacophore requirements .

Safety and Compliance

Q. Q8. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation ().

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., ethylating agents).

- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.